An In-depth Technical Guide to the Structural Properties and Conformation of 1,4,7-Triazonane
An In-depth Technical Guide to the Structural Properties and Conformation of 1,4,7-Triazonane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4,7-Triazonane, also known as triazacyclononane (TACN), is a nine-membered macrocyclic polyamine that has garnered significant interest in coordination chemistry, medicinal chemistry, and materials science. Its unique structural framework, characterized by a threefold symmetry and the presence of three secondary amine groups, allows it to act as a highly effective tridentate ligand for a wide range of metal ions. The conformation of the TACN ring is a critical determinant of its coordination properties and, consequently, the geometry and reactivity of its metal complexes. This technical guide provides a comprehensive overview of the structural properties and conformational landscape of 1,4,7-triazonane, drawing upon crystallographic, spectroscopic, and computational data. Detailed experimental and computational methodologies are presented to serve as a resource for researchers in the field.
Introduction
1,4,7-Triazonane ((C₂H₄NH)₃) is an aza-crown ether formally derived from cyclononane by the substitution of three equidistant methylene groups with secondary amine functionalities. This substitution imparts remarkable coordination capabilities to the otherwise conformationally flexible nine-membered ring. The nitrogen lone pairs serve as potent donor sites, enabling TACN to bind facially to a metal center, thereby occupying one hemisphere of an octahedral coordination sphere. This binding mode leaves three coordination sites available for other ligands, making TACN a valuable platform for the design of catalysts, imaging agents, and therapeutic compounds.
A thorough understanding of the intrinsic structural properties and conformational preferences of the free TACN ligand is paramount for predicting and controlling the properties of its derivatives and metal complexes. This guide delves into the detailed geometry of the TACN ring, explores its conformational isomers, and outlines the experimental and computational techniques employed for its structural characterization.
Structural Properties from X-ray Crystallography
The definitive solid-state structure of 1,4,7-triazonane was determined by X-ray crystallography of its hemihydrate form.[1] This analysis revealed a specific conformation of the nine-membered ring and provided precise measurements of its geometric parameters.
Key Geometric Parameters
The crystal structure of 1,4,7-triazonane hemihydrate provides the most accurate data on its bond lengths, bond angles, and torsion angles in the solid state. These parameters are crucial for benchmarking computational models and understanding the inherent structural features of the macrocycle.
| Parameter | Average Value | Range |
| Bond Lengths (Å) | ||
| C-N | 1.465 | 1.463 - 1.467 |
| C-C | 1.518 | 1.516 - 1.520 |
| N-H | 0.90 | (fixed) |
| Bond Angles (°) | ||
| C-N-C | 113.5 | 113.3 - 113.7 |
| N-C-C | 111.2 | 110.9 - 111.5 |
| C-N-H | 109.5 | (idealized) |
| Torsion Angles (°) | ||
| N-C-C-N | ±65.2 | 64.9 - 65.5 |
| C-N-C-C | ±105.8 | 105.5 - 106.1 |
Table 1: Selected Bond Lengths, Bond Angles, and Torsion Angles for 1,4,7-Triazonane Hemihydrate. Data extracted from the crystallographic information file (CIF) corresponding to the published structure.
Conformational Analysis
The nine-membered ring of 1,4,7-triazonane is highly flexible and can adopt several low-energy conformations. The relative energies of these conformers determine their population at a given temperature and influence the ligand's binding affinity and selectivity. The conformational landscape of TACN is analogous to that of its well-studied sulfur counterpart, 1,4,7-trithiacyclononane. The principal conformations are typically described by their symmetry.
Major Conformations
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[2] Conformation (C₃ symmetry): This is a highly symmetric, "crown" conformation. In the solid state, the hemihydrate of 1,4,7-triazonane adopts a conformation that approximates C₃ symmetry.[1]
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** Conformation (C₁ symmetry):** A less symmetric, distorted conformation.
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Other possible conformations: Other conformations with C₂ and C₁ symmetry are also possible and may be present in solution or in the gas phase.
The relative energies of these conformers are influenced by a combination of angle strain, torsional strain, and transannular interactions.
| Conformer (Symmetry) | Relative Energy (kJ/mol) - Analogy toaneS₃ |
| C₁ | 0.0 |
| C₃ | 0.13 |
| C₂ | 8.3 |
| D₃ | 9.9 |
Table 2: Calculated Relative Strain Energies of the Conformers of 1,4,7-Trithiacyclononane, providing an estimate of the conformational landscape of 1,4,7-Triazonane.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation and dynamics of 1,4,7-triazonane in solution.
¹H and ¹³C NMR Spectroscopy
In solution, the conformational flexibility of the TACN ring often leads to time-averaged NMR spectra at room temperature. The ¹H NMR spectrum typically shows a complex multiplet for the methylene protons, while the ¹³C NMR spectrum exhibits a single resonance, indicating that all carbon atoms are chemically equivalent on the NMR timescale. Variable-temperature NMR studies can provide insights into the energy barriers for conformational interconversion.
| Nucleus | Chemical Shift (ppm) in D₂O |
| ¹H | ~2.7-2.9 (multiplet) |
| ¹³C | ~47.5 |
Table 3: Typical ¹H and ¹³C NMR Chemical Shifts for 1,4,7-Triazonane in D₂O.
Experimental and Computational Protocols
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional structure of 1,4,7-triazonane in the solid state.
Methodology:
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Crystal Growth: Single crystals of 1,4,7-triazonane suitable for X-ray diffraction are typically grown by slow evaporation of a solvent from a saturated solution of the compound. For the hemihydrate structure, water was present during crystallization.
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Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
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Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined by least-squares methods against the experimental data to obtain the final atomic coordinates, bond lengths, angles, and thermal parameters.
NMR Spectroscopy
Objective: To investigate the solution-state conformation and dynamics of 1,4,7-triazonane.
Methodology:
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Sample Preparation: A solution of 1,4,7-triazonane is prepared in a suitable deuterated solvent (e.g., D₂O, CDCl₃) at a concentration of approximately 5-10 mg/mL. The solution is transferred to an NMR tube.
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Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired at a specific temperature. For dynamic studies, spectra are recorded at various temperatures.
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Data Processing and Analysis: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. The chemical shifts, coupling constants, and line shapes of the signals are analyzed to infer conformational information.
Computational Modeling
Objective: To determine the geometries and relative energies of the different conformers of 1,4,7-triazonane.
Methodology:
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Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This can be achieved using molecular mechanics force fields (e.g., MMFF, OPLS).
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Geometry Optimization: The geometries of the identified conformers are optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
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Energy Calculation: Single-point energy calculations are performed on the optimized geometries at a higher level of theory or with a larger basis set to obtain more accurate relative energies.
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Analysis: The optimized geometries are analyzed to determine their symmetry and geometric parameters. The relative energies are used to calculate the Boltzmann population of each conformer at a given temperature.
Conclusion
The structural and conformational properties of 1,4,7-triazonane are fundamental to its diverse applications in chemistry and medicine. The solid-state structure, elucidated by X-ray crystallography, reveals a crown-like conformation with approximate C₃ symmetry. In solution, the macrocycle is conformationally dynamic, with several low-energy conformers accessible. A comprehensive understanding of this conformational landscape, achieved through a synergistic application of experimental techniques like X-ray diffraction and NMR spectroscopy, and complemented by computational modeling, is essential for the rational design of novel TACN-based functional molecules. The detailed methodologies provided in this guide serve as a valuable resource for researchers aiming to further explore and exploit the unique properties of this versatile macrocycle.
